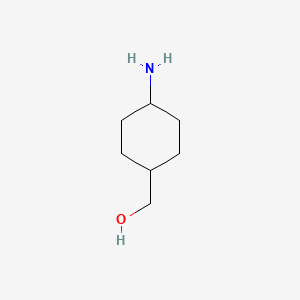
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for the compound is1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Pharmacological Evaluation
This compound is related to a class of substances explored for their pharmacological potential. For instance, novel derivatives have been investigated as selective TRPV4 channel antagonists, showing an analgesic effect in models of mechanical hyperalgesia, indicating their potential application in pain management (Tsuno et al., 2017). Additionally, a similar compound has been examined for its antimicrobial activities, suggesting its utility in addressing bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Structural and Electronic Properties
Compounds with similar structures have been subjected to X-ray crystallography to discern their molecular geometry and electronic properties. Such studies reveal the conformational behavior and potential interaction sites, which are crucial for understanding their biological activity and designing targeted therapies (Girish et al., 2008).
Anticonvulsant Properties
Research into the structural and electronic properties of anticonvulsant drugs, including those with similar molecular frameworks, has highlighted the significance of the piperidine and pyridazine components. These findings contribute to the development of more effective anticonvulsant therapies (Georges et al., 1989).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors for metals in acidic environments. Their effectiveness in protecting mild steel from corrosion suggests applications in industrial maintenance and preservation (Singaravelu & Bhadusha, 2022).
Antagonistic Activity
The molecule has been part of studies focusing on its interaction with specific receptors, such as the CB1 cannabinoid receptor, demonstrating its potential as a selective antagonist. This research provides insights into the design of receptor-targeted drugs with improved specificity and efficacy (Shim et al., 2002).
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement “H302”, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and disposing of contents/container in accordance with local regulations (P501) .
properties
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-17-5-3-4-6-19(17)20-7-8-21(24-23-20)25-13-15-26(16-14-25)22(28)18-9-11-27(12-10-18)31(2,29)30/h3-8,18H,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWZJWFOOQESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806558.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2806559.png)
![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/no-structure.png)
![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2806563.png)

![N-(4-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2806566.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2806568.png)

![3-Cyclopentyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2806570.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)
![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)

![2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2806579.png)